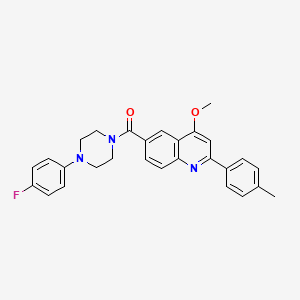
(4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxy-2-(p-tolyl)quinolin-6-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxy-2-(p-tolyl)quinolin-6-yl)methanone is a useful research compound. Its molecular formula is C28H26FN3O2 and its molecular weight is 455.533. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
A notable application of related chemical compounds involves their synthesis for the exploration of anti-stress oxidative properties. In a study by Largeron and Fleury (1998), a two-step one-pot electrochemical synthesis method was developed to create novel 8-amino-1,4-benzoxazine derivatives from a starting material similar in structure to the compound of interest. This synthesis pathway underscores the compound's potential utility in generating derivatives with beneficial properties, including anti-oxidative stress effects (Largeron & Fleury, 1998).
Biological Activity
Derivatives of the compound have been synthesized and evaluated for their biological activities, showing promise in various areas:
- Nagaraj, Srinivas, and Rao (2018) explored triazole analogues of piperazine, which exhibit significant antibacterial activity against human pathogenic bacteria. This indicates the potential for derivatives of the compound to serve as frameworks for developing new antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).
- Ashok et al. (2015) synthesized β-carboline derivatives, demonstrating selective anti-HIV-2 activity. This research suggests that modifications to the structure of compounds similar to (4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxy-2-(p-tolyl)quinolin-6-yl)methanone could yield potent antiviral agents (Ashok et al., 2015).
Pharmacological Implications
The compound's structural analogues have also been implicated in various pharmacological studies, focusing on their potential use in drug development:
- The study of fluoroquinolone compounds by Li et al. (2004) contributes to understanding the antibacterial activity of quinolone derivatives, highlighting the importance of structural features in their efficacy. These findings may inform future research on the compound for potential antimicrobial applications (Li et al., 2004).
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN3O2/c1-19-3-5-20(6-4-19)26-18-27(34-2)24-17-21(7-12-25(24)30-26)28(33)32-15-13-31(14-16-32)23-10-8-22(29)9-11-23/h3-12,17-18H,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIZSVPSESPYGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F)C(=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

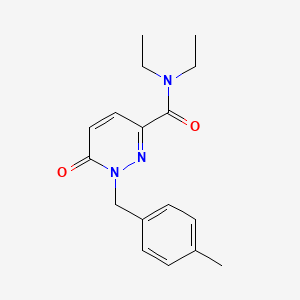
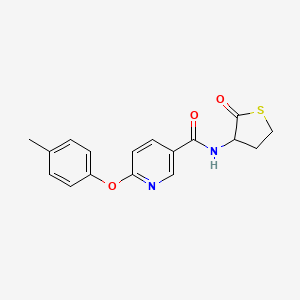
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzenesulfonamide](/img/structure/B2523116.png)
![6-cyclopropyl-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2523118.png)

![2-[1-carboxy-2-(methylsulfanyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B2523120.png)
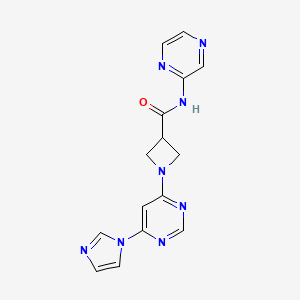
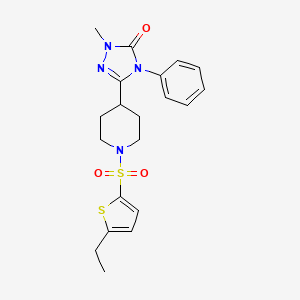

![2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2523124.png)
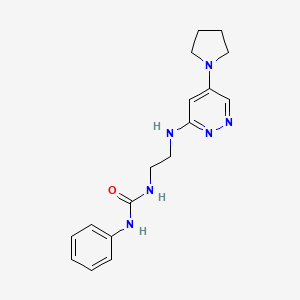
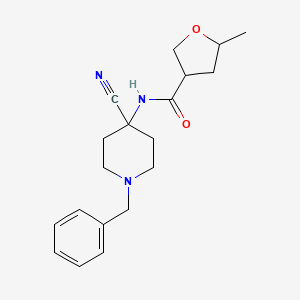
![2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)quinoline-3-carbonitrile](/img/structure/B2523130.png)
